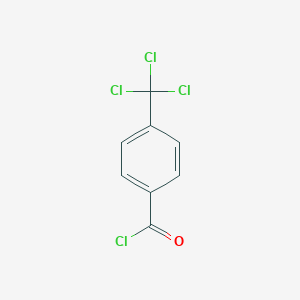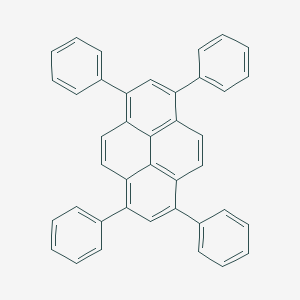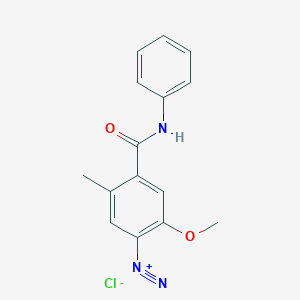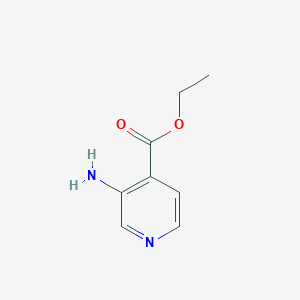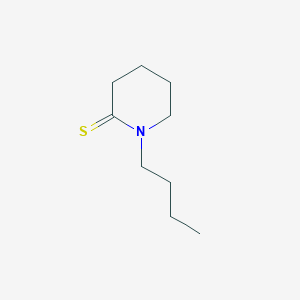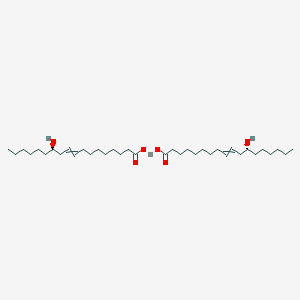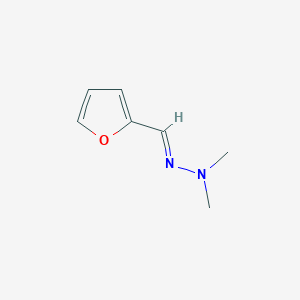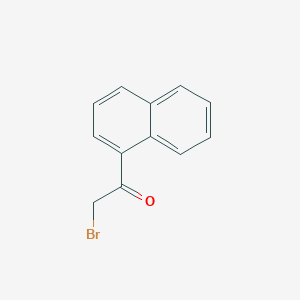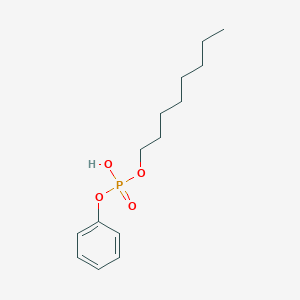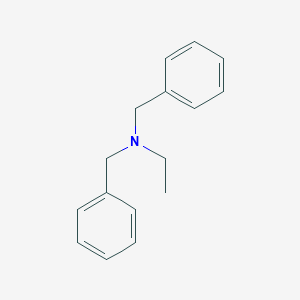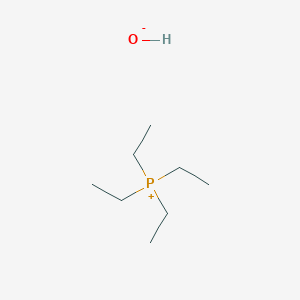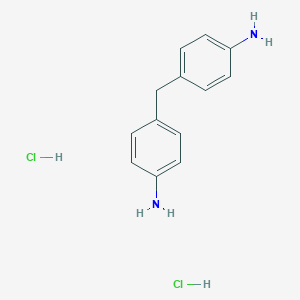
4,4'-Methylenedianiline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Methylenedianiline dihydrochloride is an organic compound with the molecular formula C₁₃H₁₆Cl₂N₂. It is a derivative of 4,4’-Methylenedianiline, which is primarily used as a precursor in the production of polyurethanes. This compound appears as a crystalline solid and is soluble in water .
Preparation Methods
4,4’-Methylenedianiline dihydrochloride is synthesized through the hydrochlorination of 4,4’-Methylenedianiline. The process involves the reaction of 4,4’-Methylenedianiline with anhydrous hydrochloric acid in a solvent such as chlorobenzene. The reaction produces 4,4’-Methylenedianiline dihydrochloride as an insoluble solid . Industrial production methods typically involve the controlled addition of anhydrous hydrochloric acid to 4,4’-Methylenedianiline in chlorobenzene, followed by isolation and purification of the resulting dihydrochloride salt .
Chemical Reactions Analysis
4,4’-Methylenedianiline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it back to 4,4’-Methylenedianiline.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4,4’-Methylenedianiline dihydrochloride has several scientific research applications:
Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for their potential therapeutic applications.
Industry: It is extensively used in the production of high-performance polymers, epoxy resins, and adhesives.
Mechanism of Action
The mechanism of action of 4,4’-Methylenedianiline dihydrochloride involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. In the production of polyurethanes, it acts as a precursor to methylene diphenyl diisocyanate, which then reacts with polyols to form polyurethane foams . The compound’s effects on biological systems are primarily due to its potential to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
4,4’-Methylenedianiline dihydrochloride can be compared with other similar compounds such as:
4,4’-Methylenedianiline: The parent compound, used similarly in polyurethane production.
4,4’-Diaminodiphenylmethane: Another related compound with similar applications in polymer synthesis.
Bis(4-aminophenyl)methane: Used in the production of high-performance polymers and resins.
The uniqueness of 4,4’-Methylenedianiline dihydrochloride lies in its specific use as a dihydrochloride salt, which provides distinct solubility and reactivity properties compared to its analogs .
Properties
CAS No. |
13552-44-8 |
|---|---|
Molecular Formula |
C13H15ClN2 |
Molecular Weight |
234.72 g/mol |
IUPAC Name |
4-[(4-aminophenyl)methyl]aniline;hydrochloride |
InChI |
InChI=1S/C13H14N2.ClH/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;/h1-8H,9,14-15H2;1H |
InChI Key |
NORZRJZMVPBSIJ-UHFFFAOYSA-N |
impurities |
Assay of a commercial sample indicated a minimum content of 99% aromatic amine; this would contain approximately 3% isomeric amines and traces of aniline. |
SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)N.Cl.Cl |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)N.Cl |
Color/Form |
Crystalline solid |
melting_point |
531 to 532 °F (decomposes) (NTP, 1992) 288 °C |
Key on ui other cas no. |
13552-44-8 |
physical_description |
4,4' -methylenedianiline dihydrochloride is a light beige fine powder. (NTP, 1992) |
Related CAS |
101-77-9 (Parent) |
solubility |
greater than or equal to 100 mg/mL at 67.1° F (NTP, 1992) Soluble in wate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



